methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate and similar compounds involves multiple steps, including the use of 1H-indole-2-carboxylic acids as core compounds. The synthetic routes typically employ cyclization reactions, and the structures of the intermediates and final products are confirmed through spectroscopic methods such as IR, 1H NMR, and mass spectrometry (Ganga Reddy et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves crystal structure determination via X-ray diffraction and comparison to density-functional-theory (DFT) calculations. Studies on related compounds have shown the importance of considering tautomeric forms and their stability in the molecular structure analysis (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes. These reactions facilitate the synthesis of a wide range of substituted compounds, demonstrating the compound’s versatility in chemical transformations (Katritzky et al., 1996).
Physical Properties Analysis
The physical properties of this compound and related compounds can be analyzed through experimental and theoretical approaches. Studies often focus on ground state geometry, molecular properties, and electronic structure using density functional theory (DFT). These analyses provide insights into the compound’s polarizability, hyperpolarizability, and hydrogen bonding characteristics (R. Srivastava et al., 2017).
Scientific Research Applications
Anticancer Agent Development
Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate's relevance in scientific research is particularly notable in the field of anticancer agent development. Knoevenagel condensation, an essential reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has been applied to different pharmacophoric aldehydes and active methylenes to generate a wide array of chemical compounds. Many of these compounds have exhibited significant anticancer activity by targeting various cancer-related molecules like DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022)(Tokala, Bora, & Shankaraiah, 2022).
Synthesis and Biopolymer Development
The compound has also been implicated in the synthesis and development of biopolymers. Xylan, a hemicellulose, can be chemically modified into ethers and esters with specific properties determined by functional groups, substitution degree, and pattern. These xylan derivatives, like xylan esters, can form spherical nanoparticles used in drug delivery applications, showcasing the compound's potential in creating biopolymeric materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)(Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Indole Synthesis
Furthermore, its involvement in indole synthesis is well-documented, with indole alkaloids like lysergic acid and vincristine being crucial for organic synthesis chemists. New methods for indole synthesis have been developed and cataloged extensively, highlighting the compound's significance in synthesizing biologically active molecules (Taber & Tirunahari, 2011)(Taber & Tirunahari, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets such as topoisomerase ii .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including analgesic and anti-inflammatory effects .
properties
IUPAC Name |
methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-13(18)12-6-9-4-2-3-5-11(9)17(12)8-10-7-16-14(15)20-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOFAXUULNZLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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